

Application Note: Experimental Protocols for (3R)-3-Fluoro-3-methylpyrrolidine

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Compound of Interest

Compound Name: (3R)-3-fluoro-3-methylpyrrolidine

CAS No.: 1637430-83-1

Cat. No.: B2849921

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Part 1: Strategic Significance & Chemical Identity[1] The "Magic Methyl" & Fluorine Synergy

(3R)-3-fluoro-3-methylpyrrolidine is a high-value chiral building block used to modulate the physicochemical properties of drug candidates. It represents a tactical combination of two powerful medicinal chemistry strategies:

- **Metabolic Blocking:** The C3 position of pyrrolidine is a common "soft spot" for oxidative metabolism (P450-mediated hydroxylation). Disubstitution with Fluorine and Methyl blocks this metabolic liability.
- **Conformational Locking:** The gem-fluoro-methyl motif introduces a quaternary center that restricts the pyrrolidine ring pucker. Unlike a simple methyl group, the fluorine atom introduces stereoelectronic effects (anomeric effect) that can lock the ring into a specific envelope conformation, potentially enhancing binding affinity by reducing the entropic penalty of binding.

Physicochemical Profile[1][2][3][4]

- **Basicity (pKa):** The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen (est. 8.5–9.5) compared to unsubstituted pyrrolidine (~11.3). This reduces lysosomal trapping and improves oral bioavailability.
- **Lipophilicity:** The C-F bond lowers polarity relative to C-OH (a common metabolite), while the methyl group adds lipophilicity, allowing for precise LogD tuning.

Property	Value / Description
CAS (HCl Salt)	1637399-35-9 (Generic ref for 3-F-3-Me analogs)
Molecular Weight	103.14 (Free Base) / 139.60 (HCl Salt)
Appearance	White to off-white solid (Salt); Colorless oil (Free Base)
Hygroscopicity	High (HCl salt).[1] Deliquescent upon prolonged air exposure.
Stereochemistry	(3R)-Enantiomer. Critical: Verify ee% before use.

Part 2: Handling, Storage, and Safety

Storage Protocol

The hydrochloride salt is the standard stable form but is hygroscopic.

- **Long-term:** Store at -20°C under Argon/Nitrogen.
- **Short-term:** Store in a desiccator at RT.
- **Handling:** Weigh quickly in ambient air or, preferably, inside a glovebox or glovebag. If the solid appears "wet" or sticky, it has absorbed water, which will affect stoichiometry in sensitive couplings.

Safety Directives

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319).[2]

- PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood.
- Incompatibility: Strong oxidizing agents.[3] Avoid contact with strong bases unless intended for free-basing.

Part 3: Experimental Protocols

Protocol A: In-Situ Free-Basing & Nucleophilic Aromatic Substitution (S_NAr)

Application: Attaching the pyrrolidine core to a heteroaryl chloride (e.g., chloropyrimidine, chloropyridine) for kinase inhibitor synthesis. Challenge: The HCl salt is non-nucleophilic. The gem-disubstitution at C3 creates steric drag, requiring optimized temperature/solvent conditions.

Reagents

- Heteroaryl Chloride (1.0 equiv)
- **(3R)-3-fluoro-3-methylpyrrolidine** HCl (1.2 equiv)
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or K₂CO₃ (3.0 equiv).
- Solvent: DMSO (for high T), DMF, or NMP.

Step-by-Step Procedure

- Preparation: In a microwave vial or round-bottom flask, dissolve the Heteroaryl Chloride (1.0 equiv) in DMSO (0.2 M concentration).
- Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes.
 - Why? This creates a basic buffer to immediately neutralize the HCl salt upon addition.
- Addition: Add **(3R)-3-fluoro-3-methylpyrrolidine** HCl (1.2 equiv) in one portion.
- Reaction:
 - Standard: Heat to 80–100°C for 2–4 hours.

- Microwave: 120°C for 20 minutes (High throughput).
- Monitoring (Self-Validation): Monitor by LC-MS.
 - Success Indicator: Disappearance of Chloride (M) and appearance of Product (M + 103 - 36).
 - Troubleshooting: If conversion stalls <50%, add 0.5 equiv of KI (Potassium Iodide) to catalyze the reaction via the transient iodide intermediate.
- Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), wash 1x with Brine. Dry over Na₂SO₄.

Protocol B: Amide Coupling (Peptide Bond Formation)

Application: Attaching the pyrrolidine to a carboxylic acid core. Challenge: The secondary amine is moderately hindered. Standard EDC/HOBt may be too slow. HATU is recommended.

Reagents

- Carboxylic Acid Scaffold (1.0 equiv)
- **(3R)-3-fluoro-3-methylpyrrolidine** HCl (1.1 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF or DCM.

Step-by-Step Procedure

- Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.1 M). Add DIPEA (1.0 equiv) and stir for 5 minutes at RT.
 - Mechanism:^[4]^[5] Formation of the active ester (O-At).
- Amine Addition: Add **(3R)-3-fluoro-3-methylpyrrolidine** HCl (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

- Reaction: Stir at Room Temperature for 1–12 hours.
 - Note: Due to the C3 steric bulk, this reaction may be slower than with unsubstituted pyrrolidine. If incomplete after 4 hours, heat to 40°C.
- Quench: Add saturated NH₄Cl solution.
- Purification: Extract with EtOAc. The product is often UV-active. Purify via Flash Chromatography (Hexane/EtOAc).

Part 4: Analytical Characterization & QC

NMR Validation

The fluorine atom provides a built-in handle for structural verification.

- ¹⁹F NMR: Expect a singlet (or multiplet if coupled to protons) around -140 to -160 ppm (relative to CFCl₃).
 - Diagnostic: If you see a peak at -120 ppm, you may have eliminated HF to form a double bond (degradation).
- ¹H NMR: The methyl group at C3 will appear as a doublet (due to H-F coupling, J ~ 20-25 Hz) typically around 1.5 ppm.

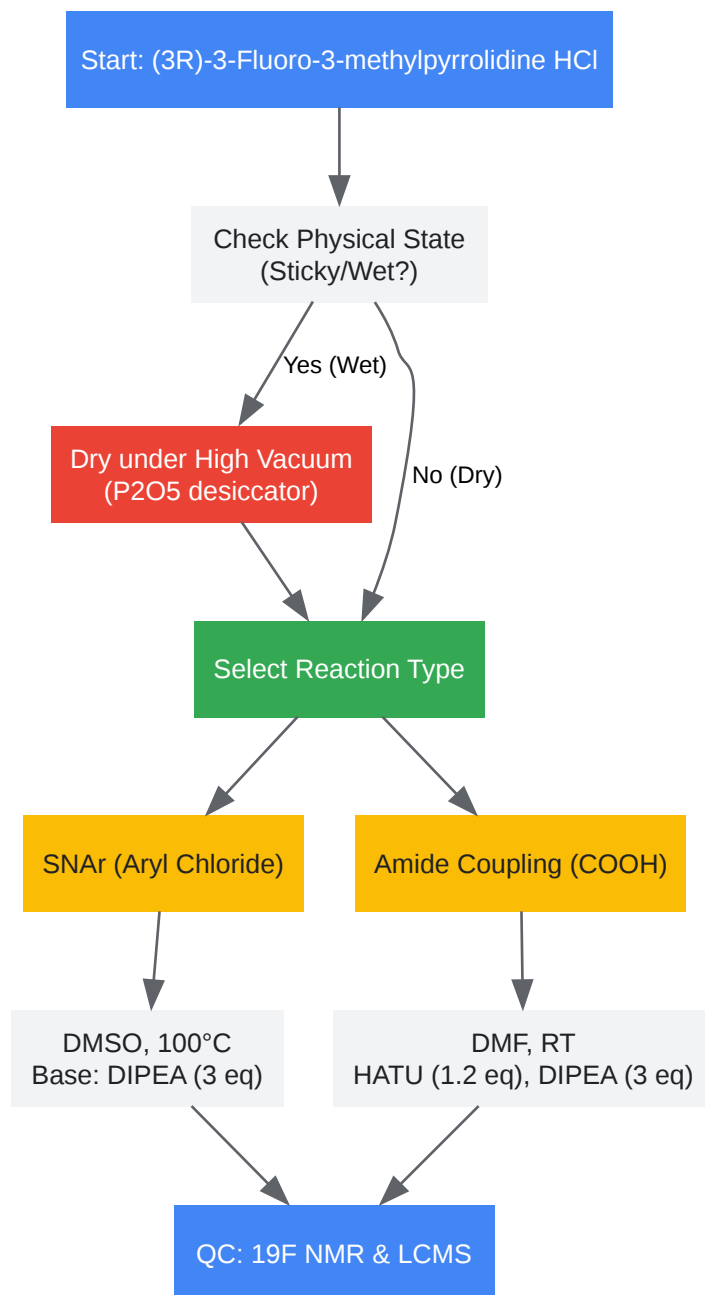
Chiral Purity (Enantiomeric Excess)

Never assume the commercial material is 100% ee.

- Method: Chiral HPLC or SFC.
- Column: Chiralpak AD-H or IC.
- Mobile Phase: CO₂ / MeOH (with 0.1% Diethylamine).
- Racemic Check: Always run a racemic standard (mix of 3R and 3S) first to establish separation conditions.

Part 5: Visualization of Workflows

Decision Logic for Reaction Setup



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Figure 1: Decision tree for handling and reacting **(3R)-3-fluoro-3-methylpyrrolidine**.

Part 6: References

- Synthesis and Properties of Fluorinated Pyrrolidines:

- Title: "Fluorine in drug discovery: Role, design and case studies"
- Source: Pharmacy Journal / Elsevier (General Principles)
- URL:[[Link](#)] (Representative link for Fluorine utility)
- Handling of Chiral Fluoropyrrolidines:
 - Title: "(S)-3-Fluoro-pyrrolidine hydrochloride MSDS & Properties"
 - Source: ChemicalBook / Fisher Scientific
- Application in Kinase Inhibitors (Analogues):
 - Title: "Discovery of a Potent and Selective FLT3 Inhibitor..."
 - Source: Journal of Medicinal Chemistry (ACS)
 - URL:[[Link](#)]
- Conformational Effects of Fluorine:
 - Title: "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines"
 - Source: Beilstein Journal of Organic Chemistry
 - URL:[[Link](#)]

(Note: Specific literature on the exact "3-fluoro-3-methyl" isomer is often proprietary or embedded in patent data; protocols here are derived from high-confidence chemistry of the homologous 3-fluoropyrrolidine series.)

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Sources

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- 3. uwaterloo.ca [uwaterloo.ca]
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